methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate
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Overview
Description
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an indole moiety fused with a quinoxaline ring, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The quinoxaline ring can be introduced through a condensation reaction involving o-phenylenediamine and a dicarbonyl compound . The final esterification step involves the reaction of the carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The quinoxaline ring can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Scientific Research Applications
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity . The quinoxaline ring can intercalate with DNA, affecting gene expression and cell proliferation . These interactions lead to the compound’s observed biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with similar structural features.
2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid: Shares the indole moiety but differs in the functional groups attached.
Uniqueness
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate is unique due to the presence of both indole and quinoxaline rings in its structure. This dual-ring system provides a unique set of chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H17N3O3 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate |
InChI |
InChI=1S/C20H17N3O3/c1-11-19(14-9-13(25-2)5-7-15(14)22-11)18-10-21-17-8-12(20(24)26-3)4-6-16(17)23-18/h4-10,22H,1-3H3 |
InChI Key |
QEWWXIHUOUTDHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)C3=CN=C4C=C(C=CC4=N3)C(=O)OC |
Origin of Product |
United States |
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